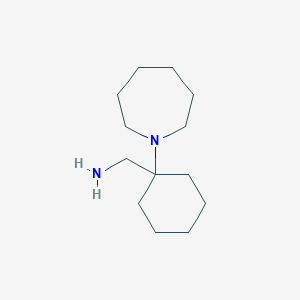
2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis process often involves multiple steps, including methylation, acetylation, and the formation of the tetrazole ring. For instance, a related compound, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% (Prabhakaran et al., 2006). This methodology can offer insights into the synthesis of our target compound by highlighting the importance of selecting appropriate starting materials and conditions to achieve high yield and purity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives reveals significant details about their chemical behavior and interaction with biological targets. For example, the crystal structure of related compounds showcases interplanar angles and hydrogen bonding patterns, which are crucial for understanding the compound’s stability and reactivity (Camerman et al., 2005). These structural analyses provide a foundation for predicting the behavior of “2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide” in various environments.
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often include nucleophilic substitution, condensation, and hydrolysis. The reactivity of the acetamide group, influenced by its adjacent methoxy and tetrazolyl groups, plays a vital role in these processes. A study on similar molecules demonstrated their potential in forming novel compounds with significant biological activities, thus highlighting the versatile reactivity of the acetamide moiety (Sunder et al., 2013).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are directly related to its molecular arrangement. Investigations into compounds with similar structures have shown how intermolecular interactions, such as hydrogen bonding, can affect these properties (Bunev et al., 2013). These studies are crucial for understanding how “2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide” behaves under different physical conditions.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemical entities, and stability, are influenced by the functional groups present in the molecule. For example, the presence of the methoxy group can affect the electron density on the acetamide nitrogen, thereby influencing its nucleophilicity and overall reactivity (Nasser & Sathiq, 2017).
Scientific Research Applications
1. Herbicide Development and Metabolism Studies
- Acetochlor, a closely related compound to 2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, has been extensively studied for its application as a pre-emergent herbicide in agriculture. Research has explored the metabolic pathways of acetochlor in human and rat liver microsomes, shedding light on its biological interactions and the potential for developing more effective and safer herbicides (Coleman et al., 2000).
2. Crystal Structure Analysis
- Studies on similar compounds, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have focused on understanding their crystal structures. This research is vital for designing compounds with specific molecular orientations and properties, which can be crucial in various fields, including pharmaceuticals and materials science (Kalita & Baruah, 2010).
3. Synthesis of Radioactive Imaging Probes
- Derivatives of 2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide have been synthesized for potential use in medical imaging. For example, the synthesis of [O‐methyl‐11C] 2‐(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐piperidin‐4‐yl)acetamide, a compound used in PET imaging to study 5-HT2A receptors, illustrates the broader applicability of these compounds in advanced diagnostic techniques (Prabhakaran et al., 2006).
4. Catalytic Hydrogenation in Green Chemistry
- Research into compounds like N-(3-Amino-4-methoxyphenyl)acetamide, which is structurally related to 2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, highlights the role of these compounds in green chemistry. Catalytic hydrogenation methods for synthesizing these compounds offer environmentally friendly alternatives to traditional chemical processes (Zhang Qun-feng, 2008).
properties
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-19-8-12(18)13-7-11-14-15-16-17(11)9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCILLAJYVCRREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)










![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)